molecular formula C7H7IO2S B2883688 1-Iodo-3-(methylsulfonyl)benzene CAS No. 139769-20-3

1-Iodo-3-(methylsulfonyl)benzene

Cat. No.: B2883688
CAS No.: 139769-20-3
M. Wt: 282.1
InChI Key: XTSLBDJQPAYELB-UHFFFAOYSA-N
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Description

1-Iodo-3-(methylsulfonyl)benzene is a useful research compound. Its molecular formula is C7H7IO2S and its molecular weight is 282.1. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-Iodo-3-(methylsulfonyl)benzene is the benzylic position of aromatic compounds . The benzylic position refers to the carbon atom next to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic system .

Mode of Action

This compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) donates an electron pair to an electrophile (a species deficient in electrons) to form a new bond . Specifically, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of aromatic compounds. The compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can lead to the formation of various organic products, depending on the specific conditions and reactants present .

Pharmacokinetics

The compound’s lipophilicity (log po/w) is 162, suggesting it may have good membrane permeability . Its GI absorption is high, and it is BBB permeant, indicating it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways and reactions it participates in. For instance, in nucleophilic substitution reactions at the benzylic position, the compound can facilitate the formation of new organic products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability . Furthermore, the rate of its reactions can be affected by factors such as temperature, solvent, and the presence of catalysts .

Properties

IUPAC Name

1-iodo-3-methylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSLBDJQPAYELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139769-20-3
Record name 1-iodo-3-methanesulfonylbenzene
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